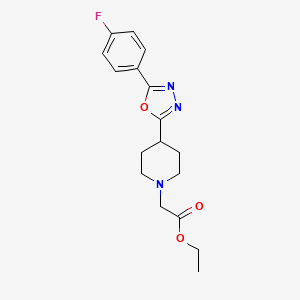![molecular formula C16H10ClN3O B2818742 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3-chlorophenyl)-3-oxopropanenitrile CAS No. 476211-15-1](/img/no-structure.png)
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3-chlorophenyl)-3-oxopropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3-chlorophenyl)-3-oxopropanenitrile, also known as BIX-01294, is a chemical compound that has been widely used in scientific research. This compound is a potent inhibitor of histone methyltransferase G9a, which plays an important role in epigenetic regulation.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis and characterization of derivatives related to 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3-chlorophenyl)-3-oxopropanenitrile have been extensively explored. These compounds, including various benzimidazole derivatives, exhibit potential in diverse scientific applications due to their unique chemical structures. For instance, facile and convenient synthesis methods have been developed for new thieno[2,3-b]thiophene derivatives incorporating a benzimidazole moiety, highlighting the chemical versatility and potential for further functionalization of these compounds (Mabkhot et al., 2010).
Anticancer Activity
Significant research has been conducted on benzimidazoles bearing an oxadiazole nucleus as anticancer agents. Novel compounds synthesized from 4-(1H-benzo[d]imidazol-2-yl)-4-oxobutanehydrazide have been screened for in vitro anticancer activity, with certain derivatives showing promising results against various cancer cell lines (Rashid et al., 2012).
Corrosion Inhibition
The corrosion inhibition mechanisms of novel benzimidazole compounds for mild steel in HCl solutions have been thoroughly investigated, demonstrating the compounds' effectiveness in protecting metal surfaces. Experimental and theoretical studies confirm the strong anticorrosion activity of these benzimidazole derivatives (Chaouiki et al., 2020).
Photoluminescence
Research into rhenium(I) tricarbonyl complexes with pyridine-functionalized N-heterocyclic carbene ligands has revealed blue-green luminescent properties. These findings open up potential applications in the development of new photoluminescent materials (Li et al., 2012).
Antimicrobial Activity
The antimicrobial activities of benzimidazole derivatives have been explored, with some novel compounds showing potent antibacterial and antifungal properties. These studies highlight the potential of benzimidazole compounds in developing new antimicrobial agents (Desai & Kotadiya, 2014).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3-chlorophenyl)-3-oxopropanenitrile' involves the condensation of 2-aminobenzimidazole with 3-chlorobenzaldehyde to form the intermediate Schiff base, which is then reacted with malononitrile in the presence of a base to yield the final product.", "Starting Materials": [ "2-aminobenzimidazole", "3-chlorobenzaldehyde", "malononitrile", "base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Condensation of 2-aminobenzimidazole with 3-chlorobenzaldehyde in ethanol or another suitable solvent to form the Schiff base intermediate.", "Step 2: Addition of malononitrile to the reaction mixture in the presence of a base (e.g. sodium hydroxide) to yield the final product.", "Step 3: Isolation and purification of the product by filtration, washing, and recrystallization." ] } | |
CAS-Nummer |
476211-15-1 |
Molekularformel |
C16H10ClN3O |
Molekulargewicht |
295.73 |
IUPAC-Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-(3-chlorophenyl)-3-hydroxyprop-2-enenitrile |
InChI |
InChI=1S/C16H10ClN3O/c17-11-5-3-4-10(8-11)15(21)12(9-18)16-19-13-6-1-2-7-14(13)20-16/h1-8,21H,(H,19,20)/b15-12- |
InChI-Schlüssel |
XWLVHHMADQKJJH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=C(C3=CC(=CC=C3)Cl)O)C#N |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(N,N-dimethylsulfamoyl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2818660.png)
![3-Cyclopropyl-1-[1-(2,6-difluorobenzenesulfonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2818663.png)
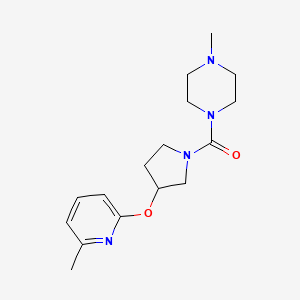
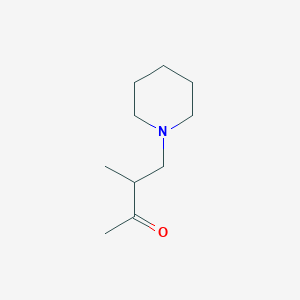
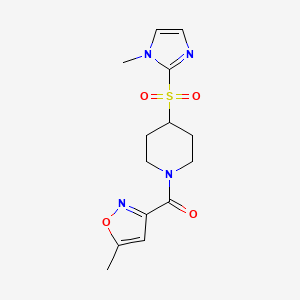
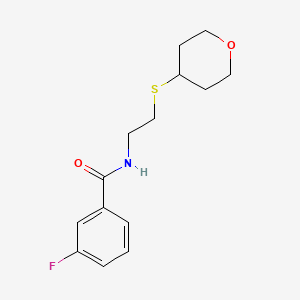
![3-(but-2-yn-1-yloxy)-5H,6H,7H-cyclopenta[c]pyridazine](/img/structure/B2818669.png)
![2-{[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]sulfanyl}acetic acid](/img/structure/B2818672.png)
![N'-(6-amino-5-hydroxy-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-7-yl)benzenecarbohydrazide](/img/structure/B2818674.png)
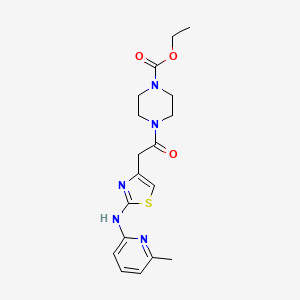
![N-(2-furylmethyl)-4-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)butanamide](/img/structure/B2818677.png)
![N-(3-chloro-4-fluorophenyl)-2-[2-(3,4-dimethoxyphenyl)acetyl]-1-hydrazinecarbothioamide](/img/structure/B2818678.png)
![N-[4-(ethylsulfamoyl)phenyl]pyridine-2-carboxamide](/img/structure/B2818681.png)
